molecular formula C18H29O2- B1238488 gamma-Linolenate

gamma-Linolenate

Cat. No.: B1238488
M. Wt: 277.4 g/mol
InChI Key: VZCCETWTMQHEPK-QNEBEIHSSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Linolenate, the ester of gamma-linolenic acid (GLA), is an omega-6 polyunsaturated fatty acid of significant interest in biochemical research. With the molecular formula C18H30O2 and a molecular weight of 278.4 g/mol, it is provided as a high-purity (≥99%) compound for scientific use . Its research value stems from its unique metabolic pathway and potent bioactivity. Once incorporated into cells, this compound is elongated to dihomo-gamma-linolenic acid (DGLA) . DGLA serves as a pivotal precursor for anti-inflammatory eicosanoids, most notably prostaglandin E1 (PGE1), while simultaneously competing with arachidonic acid to reduce the production of pro-inflammatory mediators . This dual mechanism underpins its study in models of chronic inflammatory conditions. Researchers utilize this compound to investigate its potent anti-inflammatory effects, which include the inhibition of key signaling pathways. Studies have shown that GLA can regulate the activation of NF-kappaB and AP-1, and suppress enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models of inflammation . Beyond immunology, its role in oncology research is explored. In vitro studies on various human tumor cell lines, including neuroblastoma, colon carcinoma, and breast cancer, have demonstrated that GLA can exhibit cytotoxic effects, suppress proliferation, and modulate the expression of receptors like estrogen receptors . Its potential to inhibit cancer cell growth and adhesion makes it a valuable tool for studying cancer biology . Additional research applications include investigating its effects on skin health, bone density (e.g., in models of senile osteoporosis), and diabetic complications such as neuropathy and nephropathy . The efficacy of its metabolic actions can be influenced by genetic variations in the FADS1 and FADS2 genes, which code for desaturase enzymes, making it a relevant compound in the field of nutrigenetics . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H29O2-

Molecular Weight

277.4 g/mol

IUPAC Name

(6Z,9Z,12Z)-octadeca-6,9,12-trienoate

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/p-1/b7-6-,10-9-,13-12-

InChI Key

VZCCETWTMQHEPK-QNEBEIHSSA-M

SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)[O-]

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)[O-]

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

Gamma-linolenic acid has shown promise as a therapeutic agent in oncology. Research indicates that GLA possesses tumor-selective cytotoxicity, inhibiting the proliferation and migration of cancer cells.

Case Study: Glioma Treatment

A study conducted on C6 rat gliomas demonstrated that GLA infusion significantly reduced tumor size by 75% and microvessel density by 44%. The treatment also decreased the expression of vascular endothelial growth factor (VEGF), a key protein involved in angiogenesis, by 71% . This suggests that GLA may alter cellular mechanisms to inhibit tumor growth effectively.

Parameter Control GLA Treatment Change (%)
Tumor Size-75 ± 8.8Decrease
Microvessel Density-44 ± 5.4Decrease
VEGF Expression-71 ± 16Decrease

Anti-Inflammatory Effects

GLA is recognized for its anti-inflammatory properties, making it a potential treatment for various inflammatory conditions.

Skin Health

Recent studies have indicated that GLA supplementation can improve skin barrier function and hydration, particularly in individuals with atopic dermatitis.

Clinical Findings

In a clinical trial involving subjects with dry skin conditions, GLA-enriched foods improved skin barrier function significantly compared to control groups .

Parameter Control Group GLA Group
Skin Hydration LevelsBaselineIncreased
Barrier Function ImprovementNo ChangeSignificant Improvement

Protection Against Radiation

Emerging research highlights GLA's protective role against ionizing radiation.

In Vivo Studies

In studies with mice exposed to lethal doses of radiation, GLA demonstrated protective effects by reducing cytogenetic damage and modulating inflammatory responses .

Parameter Control (No GLA) GLA Treatment
Cytogenetic DamageHighSignificantly Reduced

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

GLA belongs to the omega-6 PUFA family, which includes linoleate (LA), dihomo-gamma-linolenate (DGLA), and arachidonate (AA). Below is a detailed comparison:

Table 1: Structural and Functional Differences

Compound Structure (Double Bonds) Omega Class Key Sources Primary Functions
Gamma-linolenate (GLA) 18:3 (6Z,9Z,12Z) Omega-6 Spirulina platensis, borage oil Precursor to DGLA/AA; modulates inflammation, inhibits tumor growth
Linoleate (LA) 18:2 (9Z,12Z) Omega-6 Sunflower oil, soybean oil Precursor to GLA; essential for membrane structure
Alpha-linolenate (ALA) 18:3 (9Z,12Z,15Z) Omega-3 Flaxseed, chia seeds Precursor to EPA/DHA; anti-inflammatory
Arachidonate (AA) 20:4 (5Z,8Z,11Z,14Z) Omega-6 Meat, eggs Prostaglandin synthesis; pro-inflammatory signaling

Key Differences:

Double Bond Position: GLA has three double bonds at positions 6, 9, and 12, distinguishing it from alpha-linolenate (ALA), which has double bonds at 9, 12, and 15 . This structural variance alters metabolic pathways: GLA is converted to DGLA and AA, whereas ALA is metabolized to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .

Biological Activity: Anticancer Effects: GLA inhibits tumor growth in pancreatic and lung carcinomas by inducing apoptosis and enhancing chemotherapeutic efficacy, a property less pronounced in LA or ALA . Metabolic Impact: GLA reduces weight regain in formerly obese individuals by modulating adipose tissue metabolism, whereas LA and ALA primarily influence lipid oxidation . Inflammation: Unlike AA, which promotes pro-inflammatory eicosanoids, GLA-derived DGLA produces anti-inflammatory prostaglandins (e.g., PGE1) .

Comparative Clinical and Preclinical Findings

Table 2: Comparative Efficacy in Disease Models

Condition GLA Efficacy LA/ALA Efficacy Reference(s)
Cancer Induces apoptosis in A-549 lung cancer cells; synergizes with tamoxifen in breast cancer Limited direct antitumor activity; supports membrane integrity
Obesity Reduces weight regain by 75% vs. controls LA/ALA enhance fatty acid β-oxidation but lack weight-specific effects
Diabetes Lowers triglycerides by 37% and cholesterol by 13% at 2 g/day ALA improves insulin sensitivity; LA effects inconsistent
Inflammation Reduces plasma β-thromboglobulin (marker of platelet activation) by 26% ALA reduces CRP; LA may exacerbate inflammation in excess

Mechanistic Insights and Limitations

  • Metabolic Pathways :
    GLA is elongated to DGLA, which competes with AA for cyclooxygenase (COX) enzymes, reducing pro-inflammatory prostaglandin E2 (PGE2) synthesis . In contrast, LA’s conversion to AA increases PGE2, explaining their divergent roles in inflammation .

  • Additionally, high-dose GLA (≥2 g/day) may cause gastrointestinal side effects, unlike LA or ALA .

Preparation Methods

Cunninghamella echinulata: Kinetic Modeling and Temperature Optimization

Cunninghamella echinulata has emerged as a high-potential oleaginous fungus for GLA production due to its robust lipid accumulation under stress conditions. A 2023 study developed a kinetic model to simulate biomass growth, glucose consumption, and GLA synthesis across temperatures (14–37°C). The model identified 28°C as optimal for biomass production (14.3 g/L) and 14°C for GLA synthesis (1.2 g/L), with a two-stage temperature-shift strategy (28°C for 96 hours, then 14°C) increasing GLA yield by 69.6% in a 5L bioreactor. Critical parameters include:

  • Glucose uptake rate : 0.45 g/L/h at 28°C

  • Lipid accumulation phase : Initiated after nitrogen depletion, peaking at 144 hours

  • GLA proportion : 12–15% of total fatty acids under low-temperature stress

Mucor circinelloides: Multi-Stage Fermentation Systems

A Chinese patent (CN101445815A) outlines a four-stage fermentation process using Mucor circinelloides, achieving 25% GLA in extracted oil. Key stages include:

  • Strain activation : Slant culture at 25°C for 4–5 days.

  • Liquid amplification : 28–30°C, 120 rpm agitation, 16–24 hours.

  • Primary to quaternary fermentation : Scalable from 1L to 500,000L reactors, with quaternary fermentation yielding 35–55% lipid content.

    • Critical parameters :

      • pH: 5.5–6.5

      • Agitation: 420–450 rpm

      • Aeration: 1.2–1.3 L/min

    • Post-fermentation processing : Vacuum drying (60–90°C) and sherwood oil extraction (50g biomass/L solvent, 9–11 hours) yielded 39–51% lipids.

Thamnidium spp.: Solvent Extraction and Saponification

The US patent US4871666A details a method using Thamnidium fungi, emphasizing post-fermentation lipid recovery:

  • Solvent extraction : 4–10x solvent-to-biomass ratio, 10–20°C for 1–3 hours.

  • Saponification : Methanol-based hydrolysis (70–80°C, 30–120 minutes) followed by petroleum ether extraction.

  • GLA purity : >20% in fatty acid composition, with linoleic acid content <15%.

Extraction and Purification Techniques

Solvent-Based Lipid Recovery

Both mechanical disruption and solvent selection significantly impact yield:

ParameterMucor circinelloidesThamnidium
Solvent Sherwood oilPetroleum ether
Extraction ratio 50g biomass/L4–10x biomass weight
Temperature <50°C10–20°C
Yield (GLA) 25%>20%

Sherwood oil outperformed hexane in Mucor systems, likely due to higher polarity aligning with fungal lipid profiles.

Saponification and Fatty Acid Isolation

Post-extraction saponification liberates GLA from triglycerides:

  • Optimal conditions : 1M NaOH in methanol, 75°C, 1 hour.

  • Acidification : HCl (pH 2.0) precipitates free fatty acids, with GLA selectively isolated via low-temperature crystallization.

Process Optimization through Hybrid Kinetic Models

Integrating Machine Learning with Kinetic Models

The University of Manchester’s hybrid modeling approach combined Arrhenius-based kinetics with machine learning to predict GLA production:

  • Hybrid Model 1 : Data-driven terms for glucose-to-biomass yield (𝐵𝐶(∙)) and lipid accumulation (𝐵𝑋𝐺(∙)).

  • Hybrid Model 3 : Full integration of kinetic parameters (e.g., maintenance coefficient 𝑚) with neural networks.

  • Results : Models with >50% mechanistic components reduced prediction error by 22% compared to purely data-driven approaches.

Temperature-Shift Strategy Validation

Model-guided upscaling to a 5L bioreactor validated the two-stage temperature approach:

Metric28°C ConstantTemperature Shift (28→14°C)
Biomass (g/L) 18.421.7
GLA (g/L) 0.81.36
GLA Productivity 5.56 mg/L/h9.72 mg/L/h

This strategy balanced biomass growth (optimal at 28°C) with GLA synthesis (enhanced at 14°C).

Industrial-Scale Production Challenges and Solutions

Scalability of Multi-Stage Fermentation

The Chinese patent’s quaternary fermentation system (50–500 tons) addressed scalability through:

  • Semi-continuous culture : 5% inoculum transfer between stages, reducing lag phase.

  • Cost reduction : Substrate costs lowered 50–70% via agricultural waste utilization.

Economic Viability of Solvent Recovery

Petroleum ether recycling in Thamnidium processes achieved 85% solvent recovery, critical for industrial feasibility .

Q & A

Basic: What are the optimal methods for extracting gamma-linolenate from biological samples?

Answer:
this compound extraction requires solvent-based protocols to isolate lipids without degradation. The Bligh & Dyer method homogenizes tissues with chloroform-methanol (2:1 v/v), forming a miscible system with tissue water. After dilution, lipids partition into the chloroform layer, enabling rapid purification . Alternatively, the Folch method uses chloroform-methanol (2:1 v/v) with water washing to remove non-lipid contaminants, ideal for animal tissues . For plant sources like Spirulina platensis, flash chromatography with hexane-ethyl acetate gradients (e.g., 9:1 to 7:3) isolates methyl this compound efficiently . Validate purity via TLC or GC-MS.

Basic: How can this compound be distinguished from structural isomers like alpha-linolenate?

Answer:
Differentiation relies on double-bond positioning : this compound (18:3 n-6) has Δ6,9,12 bonds, while alpha-linolenate (18:3 n-3) has Δ9,12,15. Use GC-MS with polar columns (e.g., BPX-70) to separate isomers based on retention times. Confirm via NMR : this compound’s allylic protons at δ 2.05 ppm (C8) and δ 2.35 ppm (C11) differ from alpha-linolenate’s δ 2.30 ppm (C12) .

Advanced: How does this compound modulate inflammatory pathways in cancer models?

Answer:
this compound suppresses prostaglandin E2 (PGE2) and 5S-HETE synthesis by competitively inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In prostate adenocarcinoma models, dietary supplementation (≥890 mg/day) reduces tumor growth by 40–60% via downregulation of NF-κB and ERK signaling . Validate mechanisms using knockout cell lines (e.g., COX-2⁻/⁻) and measure eicosanoid profiles via LC-MS/MS .

Advanced: How should researchers address contradictions in this compound’s efficacy across studies (e.g., weight regain vs. no effect)?

Answer:
Contradictions arise from dosage variability , population heterogeneity , and model systems . For example, this compound (890 mg/day) reduced weight regain in humans post-obesity but showed no effect in rodents due to metabolic differences . Conduct meta-analyses to aggregate data, stratifying by dose, species, and outcome metrics (e.g., adipocyte size, leptin levels). Use scoping reviews to map methodological inconsistencies (e.g., extraction purity, placebo controls) .

Basic: Which analytical techniques quantify this compound in complex matrices like plasma or tissue homogenates?

Answer:
GC-FID with derivatization (e.g., methyl esterification via BF₃-methanol) is standard. For enhanced sensitivity, use LC-ESI-MS/MS in negative ion mode (precursor ion m/z 277.18 → product ions m/z 259.17, 229.16) . Validate with internal standards (e.g., deuterated this compound) and calibration curves (R² > 0.99).

Advanced: What are the implications of this compound’s interaction with PPAR-γ receptors in metabolic studies?

Answer:
this compound activates PPAR-γ , upregulating adiponectin and enhancing insulin sensitivity. In diabetic neuropathy models, PPAR-γ agonism reduces oxidative stress (↓ malondialdehyde by 30–50%) . Study this via transactivation assays (e.g., luciferase reporters in HEK293 cells) and ChIP-seq to identify target genes. Compare with synthetic agonists (e.g., rosiglitazone) to assess specificity .

Basic: How to design in vitro studies evaluating this compound’s bioactivity (e.g., apoptosis induction)?

Answer:
Use A549 lung carcinoma cells treated with 10–100 μM this compound for 24–72 hours. Assess apoptosis via Annexin V/PI staining and caspase-3 activation. Include controls with arachidonic acid (competing substrate) to isolate this compound-specific effects . Replicate in triplicate and normalize to vehicle (DMSO < 0.1%). Follow ethical guidelines for cell line authentication .

Advanced: How can omics approaches elucidate this compound’s metabolic effects in non-model organisms?

Answer:
Combine untargeted metabolomics (UPLC-QTOF-MS) and RNA-seq to map pathways. In abalone models, this compound depletion correlates with ↓ malonate (fatty acid precursor) and altered eicosanoid synthesis . Use pathway enrichment tools (e.g., KEGG, MetaCore) to identify perturbed networks. Validate with stable isotope tracing (¹³C-gamma-linolenate) to track carbon flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Linolenate
Reactant of Route 2
gamma-Linolenate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.